Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C16H19F3N2O4 It is characterized by the presence of a piperazine ring substituted with a trifluoromethoxyphenyl group and a tert-butyl ester group
Mechanism of Action
Target of Action
Similar compounds, such as 1-boc-piperazine, have been used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .
Mode of Action
Compounds like 1-boc-piperazine undergo buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives .
Biochemical Pathways
Similar compounds are known to be involved in the synthesis of bioactive molecules .
Result of Action
Similar compounds have shown antibacterial activities against certain strains .
Action Environment
Similar compounds are usually stored in an inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with trifluoromethoxybenzene derivatives under controlled conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate: Similar in structure but with a fluorine atom instead of the trifluoromethoxy group.
Tert-butyl 3-oxoazetidine-1-carboxylate: Contains an azetidine ring instead of a piperazine ring.
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Substituted with a bromophenyl group instead of a trifluoromethoxyphenyl group.
Uniqueness
Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high binding affinity and selectivity.
Properties
IUPAC Name |
tert-butyl 3-oxo-4-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O4/c1-15(2,3)25-14(23)20-8-9-21(13(22)10-20)11-4-6-12(7-5-11)24-16(17,18)19/h4-7H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUUPCHMRNOLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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